molecular formula C20H16ClNO2 B11035458 (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione

(3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11035458
M. Wt: 337.8 g/mol
InChI Key: JDEQWXHRPPMTQQ-PXOAPQIOSA-N
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Description

The compound (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Phenyl and Chlorophenyl Groups: This step often involves a Wittig reaction or a similar olefination process to introduce the phenylprop-2-en-1-ylidene moiety.

    Final Assembly: The final step involves the coupling of the intermediate with 4-methylphenyl group under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds within the molecule, potentially converting them to single bonds and altering the compound’s overall structure.

    Substitution: The chloro group in the phenylprop-2-en-1-ylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives. Substitution reactions would result in a variety of functionalized compounds depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown potential in modulating biological pathways, making it a candidate for drug development. Its ability to interact with specific proteins and enzymes can be harnessed for therapeutic purposes.

Medicine

In medicine, (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by inhibiting tubulin polymerization .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site of β-tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 4-methylphenyl group.

    (3E)-3-[(2Z)-3-bromo-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the 4-methylphenyl group in (3E)-3-[(2Z)-3-chloro-3-phenylprop-2-en-1-ylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets

Properties

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

(3E)-3-[(Z)-3-chloro-3-phenylprop-2-enylidene]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H16ClNO2/c1-14-7-10-17(11-8-14)22-19(23)13-16(20(22)24)9-12-18(21)15-5-3-2-4-6-15/h2-12H,13H2,1H3/b16-9+,18-12-

InChI Key

JDEQWXHRPPMTQQ-PXOAPQIOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C/C(=C\C=C(\C3=CC=CC=C3)/Cl)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=CC=C(C3=CC=CC=C3)Cl)C2=O

Origin of Product

United States

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